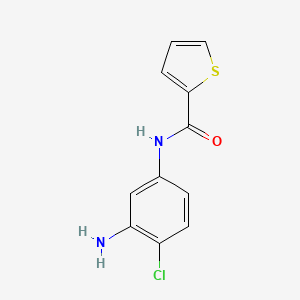

N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with an amino and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide typically involves the condensation of 3-amino-4-chloroaniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-chloro substituent on the phenyl ring undergoes nucleophilic substitution with sulfur- and nitrogen-based nucleophiles.

Key Reactions:

Mechanistic Insight :

-

The chlorine atom is replaced via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by electron-donating amino groups activating the phenyl ring .

Oxidation and Reduction

The thiophene ring and functional groups participate in redox reactions.

Oxidation:

| Oxidizing Agent | Product | Notes | Source |

|---|---|---|---|

| H₂O₂ (30%) | Thiophene sulfoxide derivative | Selective oxidation at sulfur | |

| m-CPBA | Thiophene sulfone derivative | Requires anhydrous conditions |

Reduction:

| Reducing Agent | Product | Application | Source |

|---|---|---|---|

| H₂/Pd-C | Saturated thiophene (2,5-dihydro derivative) | Access to reduced analogs for SAR |

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution at the 4- and 5-positions due to its electron-rich nature.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitrothiophene-2-carboxamide | |

| Halogenation | Br₂ in CHCl₃ | 5-Bromothiophene-2-carboxamide |

Note : The amino group on the phenyl ring directs electrophiles to the para position relative to itself .

Condensation and Cyclization

The amino group facilitates condensations with carbonyl compounds, forming heterocycles.

Cyclocondensation with Aldehydes:

| Aldehyde | Conditions | Product | Source |

|---|---|---|---|

| Formaldehyde | Ethanol, reflux | Thieno[2,3-d]pyrimidin-4-one | |

| Aromatic aldehydes (e.g., benzaldehyde) | Acidic or basic conditions | Schiff base intermediates |

Example Pathway :

-

Condensation of the amino group with aldehyde forms an imine.

-

Intramolecular cyclization yields fused thienopyrimidine systems .

Cross-Coupling Reactions

The thiophene ring participates in metal-catalyzed couplings.

| Reaction Type | Catalyst/Reagents | Product | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-functionalized thiophene | |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, NEt₃ | Alkynyl-thiophene derivatives |

Applications : These reactions enable the introduction of aryl or alkynyl groups for drug discovery .

Acylation of the Amino Group:

| Acylating Agent | Conditions | Product | Source |

|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂ | N-Acetyl derivative | |

| Benzoyl chloride | TEA, DMF | N-Benzoyl derivative |

Utility : Acylated derivatives show enhanced metabolic stability in pharmacokinetic studies .

Heterocycle Formation

Reactions with bifunctional reagents yield polycyclic systems.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Thiourea | HCl, ethanol | Thieno[2,3-d]pyrimidine-2-thiol | |

| Ethyl cyanoacetate | Piperidine, ethanol | Thieno[2,3-b]pyridine derivative |

Mechanism : Cyclization occurs via nucleophilic attack of the amino group on electrophilic carbons .

Wissenschaftliche Forschungsanwendungen

N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Wirkmechanismus

The exact mechanism of action for N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed therapeutic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-phenylthiophene-2-carboxamide: Lacks the amino and chloro substituents, resulting in different chemical and biological properties.

N-(2-substituted-3-thienyl)carboxamide: Exhibits similar fungicidal activity but differs in its substitution pattern.

Uniqueness

N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and chloro groups on the phenyl ring enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Biologische Aktivität

N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a chlorophenyl moiety. This specific substitution pattern is crucial as it influences the compound's reactivity and biological interactions.

This compound exerts its biological effects through various mechanisms:

- Target Interaction : It interacts with specific enzymes and receptors, which can lead to modulation of biochemical pathways.

- Biochemical Pathways : The compound is known to affect pathways associated with:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it demonstrated significant cytotoxicity in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values indicated a promising therapeutic window, particularly when used in combination with other chemotherapeutic agents like sorafenib, which enhanced its efficacy by lowering the IC50 from 3.9 µM to 0.5 µM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve the disruption of bacterial cell membrane integrity or interference with essential metabolic pathways .

Anti-inflammatory Effects

In vitro studies suggest that this compound exhibits anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings:

| Study Focus | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Cytotoxicity | HepG2 | 0.5 | Enhanced sensitivity when combined with sorafenib |

| Antimicrobial | S. aureus | Varied | Effective against multiple strains |

| Anti-inflammatory | RAW 264.7 | N/A | Inhibition of TNF-alpha production |

Case Study: Cytotoxicity Evaluation

In a notable study evaluating the cytotoxic effects on human tumor cell lines, this compound was tested against MCF-7 and NCI-H460 (non-small cell lung cancer). The results indicated a dose-dependent inhibition of cell growth, with significant morphological changes observed in treated cells compared to controls .

Eigenschaften

IUPAC Name |

N-(3-amino-4-chlorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWOMEZMDXQQFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.